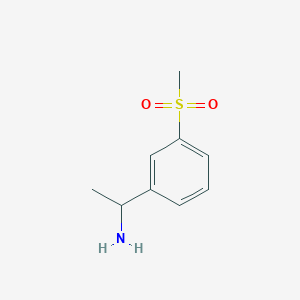

1-(3-Methanesulfonylphenyl)ethan-1-amine

CAS No.: 1191948-14-7

Cat. No.: VC8216177

Molecular Formula: C9H13NO2S

Molecular Weight: 199.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1191948-14-7 |

|---|---|

| Molecular Formula | C9H13NO2S |

| Molecular Weight | 199.27 g/mol |

| IUPAC Name | 1-(3-methylsulfonylphenyl)ethanamine |

| Standard InChI | InChI=1S/C9H13NO2S/c1-7(10)8-4-3-5-9(6-8)13(2,11)12/h3-7H,10H2,1-2H3 |

| Standard InChI Key | OZXBHQHDKSSLMS-UHFFFAOYSA-N |

| SMILES | CC(C1=CC(=CC=C1)S(=O)(=O)C)N |

| Canonical SMILES | CC(C1=CC(=CC=C1)S(=O)(=O)C)N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzene ring with a methanesulfonyl (-SO₂CH₃) group at the third position and an ethanamine (-CH₂CH₂NH₂) side chain at the first position. The chiral center at the ethanamine carbon gives rise to enantiomers, with the (S)-configuration being more commonly studied . Key structural features include:

-

Molecular Formula: C₉H₁₃NO₂S

-

SMILES Notation: CC@@HN ((S)-enantiomer)

The methanesulfonyl group confers polarity and stability, while the amine group enables hydrogen bonding and nucleophilic reactivity.

Spectral Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data for related compounds provide insights into its structural confirmation:

-

¹H NMR: Signals for aromatic protons appear between δ 7.2–8.3 ppm, while the methanesulfonyl group’s methyl protons resonate at δ 3.0–3.2 ppm .

-

¹³C NMR: The sulfonyl carbon is observed at δ 44–46 ppm, and the aromatic carbons range from δ 120–140 ppm .

-

HRMS: The (S)-enantiomer’s hydrochloride salt exhibits a molecular ion peak at m/z 235.73 [M+H]⁺ .

Synthesis and Optimization

Reaction Conditions

-

Solvent: Ethanol or dichloromethane under anhydrous conditions .

-

Temperature: Room temperature to 80°C, depending on the step .

Chemical Reactivity and Derivatives

Functional Group Transformations

The amine and sulfonyl groups enable diverse reactions:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acylation | Acetyl chloride, base | N-Acetylated derivative |

| Oxidation | H₂O₂, Fe catalyst | Sulfone derivatives |

| Reduction | LiAlH₄ | Desulfonylated amine |

For example, oxidation of the methanesulfonyl group is unlikely under mild conditions due to its stability, but strong oxidants may further modify the aromatic ring.

Stability and Degradation

-

Thermal Stability: Decomposes above 200°C, with the sulfonyl group undergoing desulfurization.

-

pH Sensitivity: Stable in neutral to acidic conditions but prone to hydrolysis in strong bases .

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume